

A Comprehensive Technical Guide to the Mechanism of Action of Interleukin-37

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Introduction

Interleukin-37 (IL-37), previously known as IL-1 family member 7 (IL-1F7), is a cytokine with potent anti-inflammatory and immunosuppressive properties.[1][2] Unlike most members of the IL-1 family which are pro-inflammatory, IL-37 plays a crucial role in dampening both innate and adaptive immunity, making it a significant area of interest for therapeutic development in a range of inflammatory and autoimmune diseases.[2][3][4] This technical guide provides an indepth overview of the molecular mechanisms of action of IL-37, detailing its signaling pathways, experimental validation, and quantitative data from key studies.

Alternative splicing of the IL37 gene results in five different isoforms (a-e).[3] The most studied and functionally active isoform is IL-37b.[3] IL-37 is expressed by various immune and non-immune cells and is upregulated in response to inflammatory stimuli as a negative feedback mechanism to control excessive inflammation.[3][5]

Core Mechanisms of Action: A Dual Role

IL-37 exerts its anti-inflammatory effects through both extracellular and intracellular mechanisms. This dual functionality allows it to act at multiple points within inflammatory cascades.

Extracellular Signaling: Receptor-Mediated Suppression







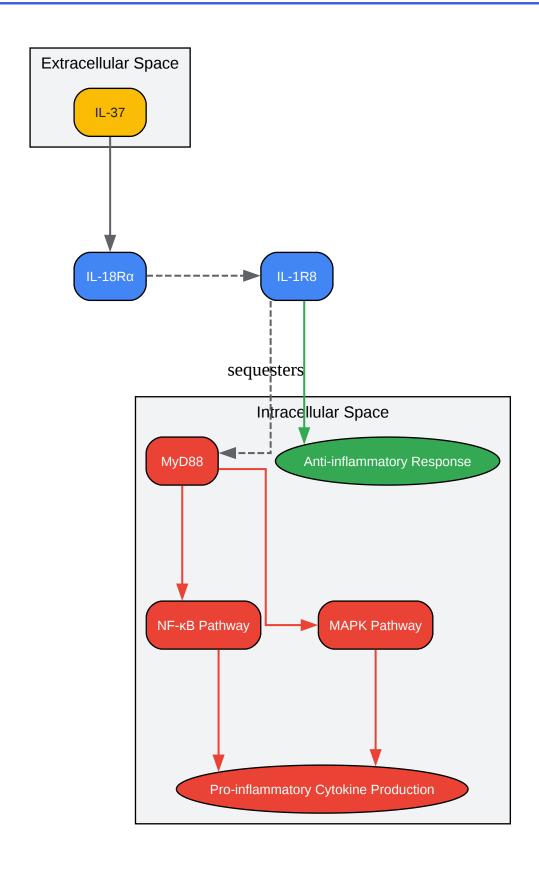
Extracellular IL-37 functions by binding to cell surface receptors to initiate an anti-inflammatory signaling cascade. The key components of this pathway are the IL-18 receptor alpha chain (IL-18Rα) and the IL-1 receptor 8 (IL-1R8), formerly known as single immunoglobulin IL-1R-related molecule (SIGIRR).[6][7][8]

The binding of extracellular IL-37 to IL-18Rα leads to the recruitment of the decoy receptor IL-1R8, forming a tripartite complex (IL-37/IL-18Rα/IL-1R8).[4][6][7] This complex is central to the suppressive function of extracellular IL-37. The formation of this complex prevents the proinflammatory signaling that would typically be initiated by IL-18.[3][6] Additionally, this complex can sequester the adaptor molecule MyD88, further dampening Toll-like receptor (TLR)-dependent signaling.[6]

The downstream effects of the IL-37/IL-18R α /IL-1R8 complex formation include the inhibition of key pro-inflammatory signaling pathways such as NF- κ B and MAPK (p38 and ERK).[7][8] This leads to a reduction in the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6. [3][8][9]

Signaling Pathway of Extracellular IL-37





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Caption: Extracellular IL-37 signaling cascade.



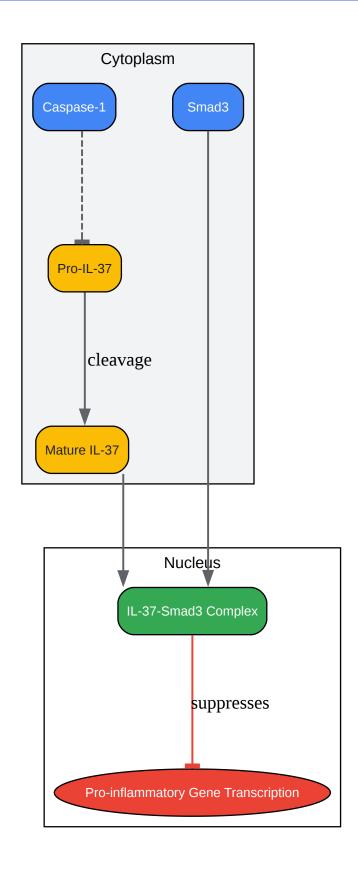
Intracellular Signaling: Nuclear Translocation and Gene Regulation

The precursor form of IL-37 can be cleaved by caspase-1 into a mature form.[3][4] This mature IL-37 can then translocate to the nucleus, a process that is dependent on its interaction with Smad3, a key component of the TGF- β signaling pathway.[10][11]

Inside the nucleus, the IL-37-Smad3 complex acts as a transcriptional regulator, suppressing the expression of genes encoding pro-inflammatory proteins.[10][11] This nuclear function of IL-37 provides a direct mechanism to shut down inflammatory responses at the genetic level. Inhibition of Smad3 has been shown to reverse the anti-inflammatory effects of IL-37, leading to increased production of inflammatory cytokines.[3]

Signaling Pathway of Intracellular IL-37





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Caption: Intracellular IL-37 signaling pathway.



Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of IL-37.

Table 1: Effect of IL-37 on Cytokine Production

Cell Type	Stimulus	IL-37 Treatment	Cytokine Measured	% Reduction	Reference
Human M1 Macrophages	LPS	Recombinant IL-37 precursor	IL-6	50%	[8][9]
Human M1 Macrophages	LPS	Neutralizing anti-IL-37	IL-6, TNF- α , IL-1 β	Increase	[8][9]
Mouse Dendritic Cells	LPS	Recombinant IL-37	TNF-α, IL-6	50-55%	[8]
Human PBMCs	siRNA knockdown of IL-37	Inflammatory stimuli	IL-6, TNF-α, IL-1β	Increase	[2]

Table 2: In Vivo Effects of IL-37 in Mouse Models



Mouse Model	IL-37 Administration	Key Outcome	Magnitude of Effect	Reference
LPS-induced shock	IL-37 transgenic	Protection from shock	Markedly improved lung and kidney function	[11]
Aged mice	Recombinant IL-	T-cell function	Restoration of youthful gene expression	[12]
Osteoarthritis	Adenoviral IL-37	Cartilage damage	Reduction in joint inflammation	[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key IL-37 research.

Protocol 1: In Vitro Cytokine Suppression Assay

Objective: To determine the effect of recombinant IL-37 on the production of pro-inflammatory cytokines by immune cells.

Methodology:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
 A subset of these cells is differentiated into M1 macrophages.[8][9]
- Treatment: Cells are pre-treated with varying concentrations of recombinant human IL-37 for a specified period.
- Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response.
- Cytokine Measurement: Supernatants are collected after an incubation period, and the concentrations of cytokines such as IL-6, TNF-α, and IL-1β are measured using Enzyme-



Linked Immunosorbent Assay (ELISA).

 Data Analysis: The percentage reduction in cytokine production in IL-37-treated cells is calculated relative to untreated, LPS-stimulated controls.

Protocol 2: Nuclear Translocation Analysis

Objective: To visualize and quantify the translocation of IL-37 to the nucleus.

Methodology:

- Cell Culture and Transfection: A suitable cell line (e.g., A549 or THP-1) is cultured. Cells may be transfected to overexpress IL-37b.[11]
- Stimulation: Cells are stimulated with an inflammatory agent like LPS to induce IL-37 translocation.
- Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody specific for IL-37 and a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
- Microscopy: Confocal microscopy is used to visualize the subcellular localization of IL-37.
- Quantification: Image analysis software is used to quantify the percentage of cells showing nuclear localization of IL-37.[3] Approximately 25% of LPS-induced endogenous IL-37 has been observed to translocate to the nucleus.[3]

Protocol 3: Co-immunoprecipitation of IL-37 and Smad3

Objective: To confirm the physical interaction between intracellular IL-37 and Smad3.

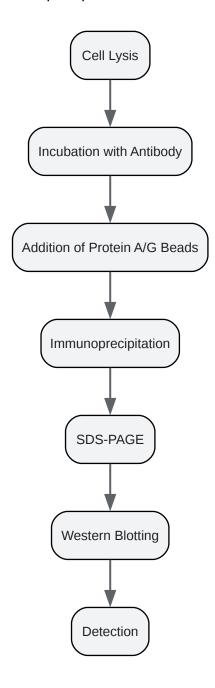
Methodology:

- Cell Lysis: Cells overexpressing IL-37b are lysed to release cellular proteins.
- Immunoprecipitation: The cell lysate is incubated with an antibody specific for either IL-37 or Smad3. Protein A/G beads are then used to pull down the antibody-protein complexes.



- Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred
 to a membrane, and probed with an antibody against the other protein in the suspected
 complex (e.g., if Smad3 was immunoprecipitated, the blot is probed for IL-37).
- Analysis: The presence of a band corresponding to the co-immunoprecipitated protein confirms the interaction.

Experimental Workflow for Co-immunoprecipitation



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Caption: Co-immunoprecipitation workflow.

Conclusion

Interleukin-37 is a potent negative regulator of inflammation, operating through distinct extracellular and intracellular signaling pathways. Its ability to suppress a wide range of proinflammatory cytokines and its protective effects in various preclinical models of inflammatory diseases highlight its significant therapeutic potential. Further research into the nuanced mechanisms of IL-37 action will be instrumental in developing novel therapies for a host of debilitating inflammatory and autoimmune conditions.

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